Cas no 2138181-62-9 (6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride)
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
- 2138181-62-9
- EN300-1124324
-
- Inchi: 1S/C11H12ClFO4S2/c1-11(2)3-4-18(14,15)9-6-10(19(12,16)17)8(13)5-7(9)11/h5-6H,3-4H2,1-2H3
- InChI Key: DTILYDNJLUMEEI-UHFFFAOYSA-N
- SMILES: ClS(C1C(=CC2=C(C=1)S(CCC2(C)C)(=O)=O)F)(=O)=O
Computed Properties
- Exact Mass: 325.9849571g/mol
- Monoisotopic Mass: 325.9849571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 85Ų
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124324-0.05g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 0.05g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1124324-0.1g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 0.1g |
$1157.0 | 2023-10-26 | |
| Enamine | EN300-1124324-0.25g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 0.25g |
$1209.0 | 2023-10-26 | |
| Enamine | EN300-1124324-0.5g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 0.5g |
$1262.0 | 2023-10-26 | |
| Enamine | EN300-1124324-1.0g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 1g |
$1315.0 | 2023-06-09 | ||
| Enamine | EN300-1124324-2.5g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 2.5g |
$2576.0 | 2023-10-26 | |
| Enamine | EN300-1124324-5.0g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 5g |
$3812.0 | 2023-06-09 | ||
| Enamine | EN300-1124324-10.0g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 10g |
$5652.0 | 2023-06-09 | ||
| Enamine | EN300-1124324-1g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 1g |
$1315.0 | 2023-10-26 | |
| Enamine | EN300-1124324-5g |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride |
2138181-62-9 | 95% | 5g |
$3812.0 | 2023-10-26 |
6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
6-Fluoro-4,4-Dimethyl-1,1-Dioxo-3,4-Dihydro-2H-1λ6-Benzothiopyran-7-Sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 2138181-62-9, commonly referred to as 6-fluoro-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiopyran-7-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is notable for its complex structure and potential applications in drug development. The benzothiopyran core of the molecule serves as a versatile scaffold for various functional groups, making it a valuable intermediate in the synthesis of bioactive compounds.
Recent studies have highlighted the importance of benzothiopyran derivatives in medicinal chemistry due to their ability to modulate key biological targets. For instance, researchers have explored the potential of this compound as a precursor for developing novel kinase inhibitors. The presence of the sulfonyl chloride group at the 7-position of the benzothiopyran ring facilitates its use as an electrophilic reagent in coupling reactions, enabling the construction of diverse bioactive molecules. This property has been leveraged in the synthesis of peptide-based drugs and other therapeutic agents.
The fluoro substituent at position 6 of the benzothiopyran ring introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and improve bioavailability. In this context, 6-fluoro-substituted benzothiopyrans have been investigated for their role in modulating enzyme activity and receptor binding affinity.
From a synthetic perspective, the preparation of 6-fluoro-4,4-dimethyl-1,1-dioxo-benzothiopyran derivatives involves a series of carefully designed reactions. The introduction of the sulfonyl chloride group typically requires activation of an appropriate sulfonic acid derivative under specific conditions. The dimethyl substitution at positions 4 and 5 contributes to the molecule's stability and may play a role in optimizing its solubility properties.
Recent advancements in computational chemistry have provided deeper insights into the structural dynamics of this compound. Molecular modeling studies have revealed that the benzothiopyran framework can adopt conformations that are favorable for interactions with biological targets. These findings underscore the importance of stereochemical considerations in the design of derivatives based on this scaffold.
In terms of applications, benzothiopyran sulfonyl chlorides are increasingly being explored for their potential in materials science. For example, they have been considered as precursors for constructing advanced materials with tailored electronic properties. The ability to functionalize these compounds at multiple positions offers versatility in designing materials for optoelectronic devices and other high-tech applications.
The development of efficient synthetic routes for 6-fluoro-substituted benzothiopyrans remains an active area of research. Chemists are continually seeking ways to improve yields and reduce reaction times while maintaining high levels of stereocontrol. Innovations in catalysis and green chemistry are expected to play pivotal roles in achieving these goals.
In conclusion, 6-fluoro-4,4-dimethyl-1,1-dioxo-benzothiopyran sulfonyl chloride stands out as a versatile building block with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further exploration in both academic and industrial settings. As research progresses, this compound is likely to contribute significantly to advancements in drug discovery and materials science.
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